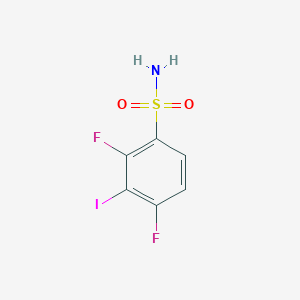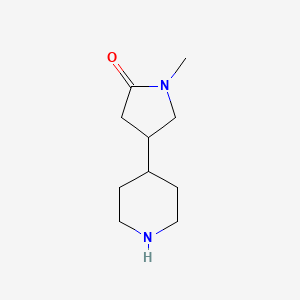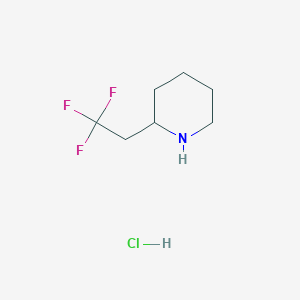
tert-butyl (R)-3-(allyloxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring, with a prop-2-en-1-yloxy substituent at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction, where an allyl alcohol reacts with the pyrrolidine ring in the presence of a suitable catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamate formation reaction, where tert-butyl chloroformate reacts with the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yloxy group, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in substitution reactions, where the prop-2-en-1-yloxy group or the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated ethers and alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving pyrrolidine-containing substrates. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group may facilitate binding to active sites, while the tert-butyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
- tert-butyl 2-(hydroxymethyl)-2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate
Uniqueness
tert-butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is unique due to the specific positioning of the prop-2-en-1-yloxy group at the 3rd position of the pyrrolidine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C12H21NO3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-prop-2-enoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1 |
InChI-Schlüssel |
MQIIVKFWBPFQSO-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B13497422.png)

![5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B13497441.png)

![6-[(Tert-butoxy)carbonyl]-1-chloro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13497449.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
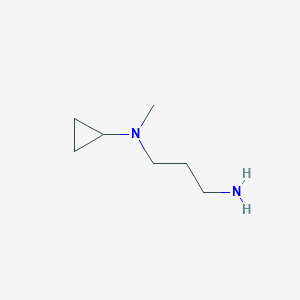
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
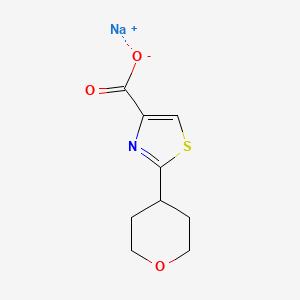
![Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
